molecular formula C19H20N4O2 B2398640 6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol CAS No. 2379977-59-8

6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol

Cat. No. B2398640
CAS RN: 2379977-59-8
M. Wt: 336.395
InChI Key: QORITCQIDNFVNZ-UHFFFAOYSA-N
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Description

The compound “6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, one method involves reacting compound 4 with 4-(N-Boc-piperazin-1-yl)-2-methoxyaniline 5 in the presence of diisopropylethylamine . Another method involves the hydrolysis of the protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol” includes a pyrimidine ring and its fused derivatives . These include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mechanism of Action

The mechanism of action of pyrimidine derivatives involves the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of novel pyrimidines with higher selectivity as anticancer agents . This can be achieved by revealing structure-activity relationships and using synthetic pathways for constructing these scaffolds .

properties

IUPAC Name

6-methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-14-4-5-16-13(9-14)3-2-7-19(16,24)11-21-18-15-6-8-20-10-17(15)22-12-23-18/h4-6,8-10,12,24H,2-3,7,11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORITCQIDNFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol

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